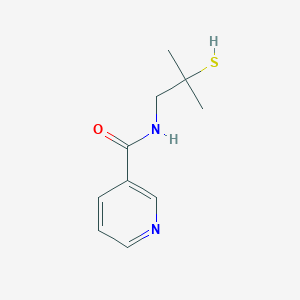
N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide
Overview
Description
“N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is a chemical compound with the CAS Number: 307492-59-7 . It has a molecular weight of 210.3 and its IUPAC name is N-(2-mercapto-2-methylpropyl)nicotinamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is 1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is a solid compound . Its molecular weight is 210.3 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available at this time.Scientific Research Applications
Synthetic Chemistry Applications
Microwave-Assisted Synthesis : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, known for their biological activities, are synthesized using microwave-assisted techniques for higher yields and shorter reaction times. This approach leverages derivatives of pyridine-3-carboxamide for the efficient preparation of these compounds (Youssef, Azab, & Youssef, 2012).
Crystal Engineering : The novel carboxamide-pyridine N-oxide synthon, formed through specific hydrogen bonding and C-H...O interactions, is utilized in assembling isonicotinamide N-oxide into a triple helix architecture. This technique is further exploited in the synthesis of barbiturate drug cocrystals with 4,4'-bipyridine N,N'-dioxide, demonstrating the utility of pyridine-3-carboxamide derivatives in crystal engineering (Reddy, Babu, & Nangia, 2006).
Materials Science Applications
- Polyamide Synthesis : New polyamides are synthesized through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing pyridyl moiety in the main chain, showcase high yield, inherent viscosities, and significant thermal properties. This development highlights the role of pyridine-3-carboxamide derivatives in creating novel materials with potential applications in various industries (Faghihi & Mozaffari, 2008).
Biological Applications
- Antimicrobial Agents : Schiff's bases and 1,4-dihydropyridines derived from pyridine-2,6-carboxamide exhibit significant antimicrobial activity, demonstrating the potential of these compounds as therapeutic agents. This research underscores the utility of pyridine-3-carboxamide derivatives in developing new antimicrobial agents with promising efficacy (Al-Omar & Amr, 2010).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPMPUWUCQVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

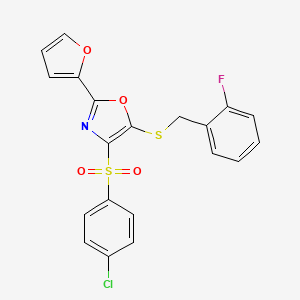

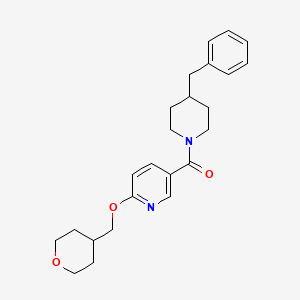
![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
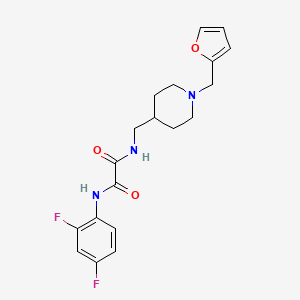

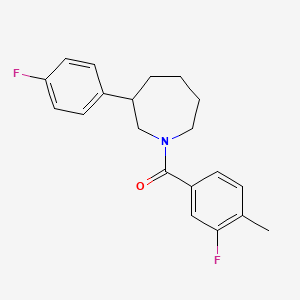
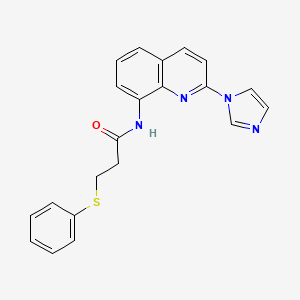

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)
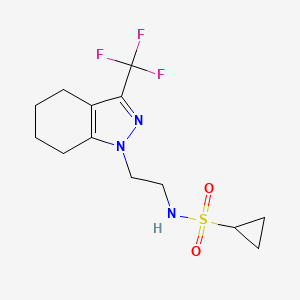
![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)